N-(2-cyanophenyl)-4-(propionylamino)benzamide -

N-(2-cyanophenyl)-4-(propionylamino)benzamide

Catalog Number: EVT-4381343
CAS Number:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Benzamide derivatives have shown promise as potential therapeutic agents in various diseases, including cancer [ [] ], inflammatory disorders [ [] ], and neurological disorders [ [] ]. The presence of the cyano and propionylamino groups in N-(2-cyanophenyl)-4-(propionylamino)benzamide suggests its potential as a pharmacophore for drug development. Modifications to its structure could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

4-Amino-N-[2 (diethylamino) ethyl] benzamide Tetraphenylborate

  • Compound Description: This compound is an ion-associate complex formed by the reaction of 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide) with sodium tetraphenylborate. The complex was synthesized using a green chemistry approach at room temperature and characterized by various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry. The study aimed to understand the interactions between bioactive molecules and receptors, highlighting the importance of ion-associate complex formation in these processes. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: Identified as (S)-17b in the research, this molecule is a potent and selective histone deacetylase (HDAC) inhibitor, exhibiting promising anticancer activity. It demonstrated potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line SKM-1. []

4-Methoxy-N-(2-methyl-5-nitrophenyl) benzamide

  • Compound Description: Synthesized via benzoylation, this organic compound, abbreviated as 4MNMNPB, demonstrates potential for non-linear optical (NLO) applications. Its molecular geometry, optimized using Density Functional Theory (DFT) with B3LYP/6-311++G (d, p) basis set, supports its NLO characteristics. []
  • Relevance: Both 4MNMNPB and N-(2-cyanophenyl)-4-(propionylamino)benzamide share the fundamental benzamide structure. The differences lie in the substitutions on both the benzene ring and the amide nitrogen, highlighting the diverse properties achievable through modifications of this core structure. []

N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-Fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide

  • Compound Description: These two compounds are structurally similar, with the latter being a 4-methoxy derivative of the former. Crystal structure analysis of these benzamide derivatives emphasizes the role of strong and weak hydrogen bonds in their molecular interactions and crystal packing. []
  • Relevance: These compounds share the benzamide core structure with N-(2-cyanophenyl)-4-(propionylamino)benzamide. The key difference lies in the presence of a hydrazinecarbothioyl group attached to the amide nitrogen in these related compounds, whereas the target molecule has a simpler propionylamino substituent. []

2-Aryl-4-iodoquinazolines

  • Compound Description: This class of compounds was synthesized using a titanium tetraiodide/trimethylsilyl iodide-mediated cyclization of N-(2-cyanophenyl)benzamides. The method offers a novel approach to these compounds, which are significant due to their potential use in synthesizing bioactive molecules, particularly a potent analgesic agent. []
  • Relevance: The synthesis of 2-aryl-4-iodoquinazolines utilizes N-(2-cyanophenyl)benzamides as precursors. This highlights the structural similarity and potential reactivity of N-(2-cyanophenyl)-4-(propionylamino)benzamide within similar reaction pathways. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. This compound emerged as a lead candidate for treating inflammatory diseases, particularly rheumatoid arthritis (RA), due to its favorable safety, tolerability, and target engagement profile observed in Phase 1 clinical trials. []

4-Cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide

  • Compound Description: This compound’s crystal structure, determined by single-crystal X-ray diffraction, reveals intramolecular π–π interactions between its furan and benzene rings. Hirshfeld surface analysis highlights the significant contributions of various intermolecular interactions, including H···H, N···H/H···N, C···H/H···C, and O···H/H···O contacts, to its crystal packing. []

4-Chloro-N-(2-phenoxyphenyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative was elucidated using single-crystal X-ray diffraction. Crystallographic details like space group, unit cell dimensions, and R-factors provide valuable insights into its solid-state packing and intermolecular interactions. []
  • Relevance: This compound shares the benzamide core with N-(2-cyanophenyl)-4-(propionylamino)benzamide. The structural difference lies in the substitution pattern on the benzene ring attached to the amide nitrogen, with this compound having a 2-phenoxyphenyl group compared to the 2-cyanophenyl group in the target molecule. []

N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide

  • Compound Description: This compound was synthesized by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile. Techniques like IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis were employed to confirm its structure and purity. []
  • Relevance: This compound shares the benzamide core and the 2-cyanophenyl moiety with N-(2-cyanophenyl)-4-(propionylamino)benzamide. The variation lies in the amide nitrogen substituent, highlighting how modifications to this part of the molecule can be used to fine-tune its properties. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

  • Compound Description: Designated as FNA, this molecule demonstrates potent and selective HDAC inhibitory activity, particularly against HDAC3, making it a potential therapeutic agent for solid tumors. FNA significantly inhibited the growth of HepG2 cells and induced apoptosis and G2/M phase cell cycle arrest in vitro. []
  • Relevance: Sharing the benzamide core, FNA and N-(2-cyanophenyl)-4-(propionylamino)benzamide showcase how variations in substituents, like the bis-(2-chloroethyl)amino group in FNA, can significantly alter biological activity and therapeutic potential within the same chemical class. []

N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives

  • Compound Description: This series of novel benzamide derivatives incorporates a fluorinated morpholine ring. Synthesized through a rapid and efficient process, these compounds demonstrated potent antifungal and antibacterial activities, comparable to standard drugs like Gentamycin and Nystatin. []
  • Relevance: These derivatives highlight the versatility of the benzamide structure in designing molecules with potent antimicrobial properties, compared to N-(2-cyanophenyl)-4-(propionylamino)benzamide. []

N-(2-Cyanophenyl)benzamides

  • Compound Description: Serving as versatile intermediates, N-(2-cyanophenyl)benzamides can be transformed into benzoxazinones using FeCl3 or into o-cyanobenzamides with AlCl3. This highlights the diverse reactivity of N-(2-cyanophenyl)benzamides, making them valuable building blocks for various heterocyclic compounds. []
  • Relevance: This compound class demonstrates a direct structural link to N-(2-cyanophenyl)-4-(propionylamino)benzamide, differing only in the substituent on the amide nitrogen. This close relationship suggests that the target compound could potentially undergo similar synthetic transformations, opening avenues for exploring its reactivity and potential applications. []

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide

  • Compound Description: This compound, denoted as NA, is a potent HDAC inhibitor with marked antitumor activity against solid tumors. NA exhibits class I HDAC selectivity and effectively inhibits the growth of A2780 and HepG2 cancer cells. []
  • Relevance: Both NA and N-(2-cyanophenyl)-4-(propionylamino)benzamide belong to the benzamide family, sharing the core structure. NA's significant anticancer activity highlights the therapeutic potential of benzamide derivatives, encouraging further exploration of N-(2-cyanophenyl)-4-(propionylamino)benzamide for similar applications. []

4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide

  • Compound Description: This compound, abbreviated as P2, was immobilized onto silica to create a new heterogeneous catalyst called RHACP2. Characterized using various techniques, including SEM, TEM, XRD, and nitrogen adsorption–desorption isotherms, RHACP2 shows promise as a robust and efficient catalyst. []
  • Relevance: Both P2 and N-(2-cyanophenyl)-4-(propionylamino)benzamide belong to the broader class of benzamide derivatives. The structural differences, particularly the presence of a thiourea group and a pyridine ring in P2, suggest possibilities for modifying N-(2-cyanophenyl)-4-(propionylamino)benzamide to explore its potential in catalytic applications. []
  • Compound Description: This series of fused quinazoline derivatives were synthesized using N-(2-cyanophenyl)chloromethanimidoyl chloride as a key starting material. The reaction conditions, particularly temperature and base concentration, were crucial in controlling the formation of the desired products. []
  • Relevance: The synthesis of these quinazolines highlights a potential synthetic route starting from N-(2-cyanophenyl)-4-(propionylamino)benzamide, or a closely related compound, to access a range of fused heterocyclic systems with potentially valuable biological properties. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

  • Compound Description: Referred to as DS2OMe, this compound serves as a potential PET radioligand for visualizing δ-containing GABAA receptors in the brain. Its successful 11C-labeling and evaluation in a domestic pig model highlight its potential for in vivo imaging studies. [, ]

1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas (8)

  • Compound Description: This group of compounds was synthesized via a one-pot reaction involving N-(2-cyanophenyl)benzimidoyl isothiocyanate and various secondary amines. Notably, these compounds were found to undergo transamination reactions, further demonstrating their chemical versatility. []
  • Relevance: The utilization of N-(2-cyanophenyl)-containing starting materials in the synthesis of these thiourea derivatives suggests potential synthetic pathways for modifying or utilizing N-(2-cyanophenyl)-4-(propionylamino)benzamide in the construction of similar heterocyclic compounds. []

N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide

  • Compound Description: These two benzamide derivatives, synthesized via a two-step reaction sequence, have been structurally characterized, and their crystal packing analyzed using Hirshfeld surface analysis. The study provides valuable insights into the intermolecular interactions governing their solid-state arrangements. []
  • Relevance: These compounds, along with N-(2-cyanophenyl)-4-(propionylamino)benzamide, belong to the benzamide class. They share the common motif of a substituted benzene ring connected to the amide nitrogen, highlighting the structural diversity achievable within this class of compounds. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide

  • Compound Description: Identified as JC-171, this compound is a hydroxyl-sulfonamide analogue designed as a novel NLRP3 inflammasome inhibitor. JC-171 exhibits potential as a disease-modifying agent for neurological disorders like multiple sclerosis (MS). Its efficacy in delaying disease progression and reducing severity in EAE, a mouse model of MS, underscores its therapeutic promise. []

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide

  • Compound Description: This compound demonstrates potential antitumor effects and excellent bioactivities. It was synthesized from readily available starting materials through a six-step synthetic route involving a ring-closing reaction, reduction, and acylation as crucial steps. []
  • Relevance: While sharing the benzamide core with N-(2-cyanophenyl)-4-(propionylamino)benzamide, this compound features a benzoimidazole ring and a butoxy group. These structural variations underscore the diverse pharmacological properties that can be achieved by modifying the substituents on the benzamide scaffold. []

4-Bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide

  • Compound Description: These isomeric compounds, both exhibiting three-dimensional supramolecular architectures, were analyzed for their crystal structures. The architectures arise from a combination of N—H⋯O, C—H⋯O, C—H⋯π, and π–π interactions. []
  • Relevance: These compounds share the benzamide core with N-(2-cyanophenyl)-4-(propionylamino)benzamide but differ in the presence of a sulfonyl group and a nitro group on the benzene ring attached to the sulfonyl sulfur. These structural variations highlight the impact of substituent changes on the intermolecular interactions and solid-state packing of benzamide derivatives. []

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Monohydrate

  • Compound Description: This benzamide derivative's crystal structure was determined using X-ray diffraction. The analysis revealed a chair conformation for the piperidine ring and highlighted the role of O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds in forming double-stranded chains along the [] direction in the crystal lattice. []
  • Relevance: This compound, like N-(2-cyanophenyl)-4-(propionylamino)benzamide, contains a benzamide unit. The structural difference lies in the substituent on the amide nitrogen. This compound features a piperidine ring connected via an ethyl linker, demonstrating the diverse structural modifications possible on the basic benzamide framework. []

4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide Monohydrate

  • Compound Description: Single-crystal X-ray diffraction was used to elucidate the crystal structure of this benzamide derivative. The analysis revealed a chair conformation for the piperidine ring and highlighted the importance of O—H⋯O, O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds in the crystal packing, forming chains along the [] direction. []
  • Relevance: This compound is structurally analogous to N-(2-cyanophenyl)-4-(propionylamino)benzamide, sharing the benzamide core. The key difference is the substitution on the amide nitrogen, where this compound has a piperidin-1-ylethyl group. This structural similarity emphasizes the versatility of the benzamide scaffold and the potential for diverse substitutions to fine-tune its properties. []

2-Nitro-N-(2-nitrophenyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative, characterized by X-ray crystallography, reveals the presence of N—H⋯O and C—H⋯O hydrogen bonds that contribute to the formation of a three-dimensional network in the crystal lattice. []
  • Relevance: This compound shares the benzamide core with N-(2-cyanophenyl)-4-(propionylamino)benzamide. The variation lies in the substitution pattern, where both the benzamide nitrogen and one of the benzene rings are substituted with nitro groups. This comparison highlights the impact of different substituents on the intermolecular interactions and solid-state packing of benzamide derivatives. []

(E)-N-{2-[2-(2-Chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}-4-methylbenzamide Monohydrate

  • Compound Description: This benzamide-based acylhydrazone derivative, crystallizing as a monohydrate, adopts an E conformation concerning the C=N double bond. The crystal packing is stabilized by an intricate network of hydrogen bonds, including O—H⋯O, N—H⋯O, and C—H⋯O interactions. []
  • Relevance: Both this compound and N-(2-cyanophenyl)-4-(propionylamino)benzamide share the benzamide core. The presence of a glycine moiety and a chlorobenzylidenehydrazine group in the former illustrates the diverse structural modifications possible on the benzamide scaffold, leading to compounds with distinct properties and potential applications. []

4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide

  • Compound Description: This compound was synthesized by reacting 4-chloro-N-hydroxy-N-(m-tolyl)benzamide with 2-(2-nitrophenyl)acetyl chloride and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR. []
  • Relevance: This compound shares the benzamide core structure with N-(2-cyanophenyl)-4-(propionylamino)benzamide. The differences lie in the substituents on both the benzamide nitrogen and one of the benzene rings. While N-(2-cyanophenyl)-4-(propionylamino)benzamide has a 2-cyanophenyl group and a propionylamino group, this compound has a m-tolyl group and a 2-(2-nitrophenyl)acetoxy group. This comparison underscores the structural diversity achievable through modifications of the benzamide scaffold. []

4-Bromo-N-(2-nitrophenyl)benzamide

  • Compound Description: This benzamide derivative, with two molecules in the asymmetric unit, exhibits weak C—H⋯O interactions and halogen–halogen interactions (Br⋯Br) in its crystal structure. []
  • Relevance: This compound shares the benzamide core with N-(2-cyanophenyl)-4-(propionylamino)benzamide and exhibits similar substitutions on the benzene ring attached to the amide nitrogen. This compound has a bromine atom at the para position, while N-(2-cyanophenyl)-4-(propionylamino)benzamide has a propionylamino group. []

N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide

  • Compound Description: This 18F-labeled benzamide derivative shows promise as a PET imaging agent for malignant melanoma due to its high melanin-targeting ability and tumor-specific uptake. The compound displayed favorable pharmacokinetic properties in preclinical studies, supporting its potential for clinical translation. []
  • Relevance: Both this compound and N-(2-cyanophenyl)-4-(propionylamino)benzamide are benzamide derivatives. The structural variation lies in the substituents on the benzene ring and the amide nitrogen. This comparison underscores the versatility of the benzamide scaffold for developing targeted imaging agents. []

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide

  • Compound Description: Known as U-47700, this synthetic opioid, structurally related to AH-7921, targets the μ-opioid receptor. Despite its potent analgesic properties, its emergence as a new psychoactive substance (NPS) raises concerns due to its abuse potential and severe adverse effects. []
  • Relevance: Although structurally distinct from N-(2-cyanophenyl)-4-(propionylamino)benzamide, U-47700 shares the benzamide core, highlighting the diverse pharmacological activities associated with this chemical class. []

1,1,2,2-Tetramethyl-1-(4-(N,N-dimethylamino)phenyl)-2-(2′-cyanophenyl)disilane

  • Compound Description: This compound can be selectively crystallized into either noncentrosymmetric (α-crystal) or centrosymmetric (β-crystal) forms by manipulating the crystallization conditions. The noncentrosymmetric α-crystal exhibits a significant second harmonic generation (SHG) response, indicating its potential for nonlinear optical applications. []
  • Relevance: This disilane derivative incorporates a 2-cyanophenyl group, similar to N-(2-cyanophenyl)-4-(propionylamino)benzamide. The ability to control its solid-state packing and achieve noncentrosymmetric structures suggests potential strategies for exploring the solid-state properties and potential applications of the target compound. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide

  • Compound Description: This compound, designated as RAF709, is a potent, selective, and efficacious RAF inhibitor developed through a structure-based drug design approach. It exhibits promising activity against KRAS mutant cancers. []
  • Relevance: While structurally distinct from N-(2-cyanophenyl)-4-(propionylamino)benzamide, RAF709 shares the benzamide core structure, highlighting the relevance of this chemical class in developing anticancer therapeutics. []

(Z)-2-[Quinazolin-4(3H)-ylidene]acetonitriles

  • Compound Description: This group of quinazoline derivatives is synthesized using a one-pot reaction involving N-(2-cyanophenyl)alkanimidates and 2-lithioacetonitrile. The reaction proceeds through a sequential addition-cyclization-tautomerization sequence. [, ]
  • Relevance: The use of N-(2-cyanophenyl)-containing starting materials in the synthesis of these quinazolines provides insights into the potential reactivity of N-(2-cyanophenyl)-4-(propionylamino)benzamide. These examples suggest that N-(2-cyanophenyl)-4-(propionylamino)benzamide, or similar compounds, could be used as precursors for synthesizing a variety of heterocyclic compounds. [, ]

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide

  • Compound Description: This benzamide derivative's crystal structure has been determined using X-ray crystallography. The analysis revealed the role of N—H⋯O hydrogen bonds in the crystal packing. []
  • Relevance: This compound, like N-(2-cyanophenyl)-4-(propionylamino)benzamide, features a benzamide moiety, emphasizing the commonality of this structural motif in various chemical compounds. []

N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides

  • Compound Description: This series of compounds, derived from anthranilic acid, showed promising cytotoxic and antioxidant activities. The study also investigated their potential as anticancer agents against human lung cancer cells (A549). []
  • Relevance: While structurally distinct from N-(2-cyanophenyl)-4-(propionylamino)benzamide, these compounds highlight the potential of benzamide derivatives as a source of novel therapeutic agents, particularly for cancer and oxidative stress-related diseases. []

4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide

  • Compound Description: The crystal structure of this benzamide derivative was elucidated using X-ray crystallography, providing details about its molecular conformation and intermolecular interactions. []
  • Relevance: Both this compound and N-(2-cyanophenyl)-4-(propionylamino)benzamide share the benzamide core structure, further emphasizing the ubiquity of this motif in diverse chemical compounds. []

4-Fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide

  • Compound Description: The crystal structure of this benzamide derivative was determined using X-ray crystallography, revealing details about its molecular conformation and the role of N—H⋯O and N—H⋯S hydrogen bonds in its crystal packing. []
  • Relevance: This compound, like N-(2-cyanophenyl)-4-(propionylamino)benzamide, features a benzamide core, illustrating the commonality of this structural unit in various chemical entities. []

4-Bromo-N-(2-hydroxyphenyl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative, determined by X-ray diffraction, reveals the presence of O—H⋯O and N—H⋯O hydrogen bonds, contributing to the formation of chains along the [] direction. []
  • Relevance: This compound, along with N-(2-cyanophenyl)-4-(propionylamino)benzamide, belongs to the benzamide class. The structural difference lies in the substitution on the benzene ring attached to the amide nitrogen. This compound has a 2-hydroxyphenyl group, while N-(2-cyanophenyl)-4-(propionylamino)benzamide has a 2-cyanophenyl group, highlighting the diversity of substituents possible on the benzamide scaffold. []

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: The crystal structure of this benzamide derivative was solved using X-ray diffraction. The analysis provided insights into the conformation of the quinazolinone ring system and the spatial arrangement of the chlorobenzene rings. []
  • Relevance: This compound, though structurally distinct from N-(2-cyanophenyl)-4-(propionylamino)benzamide, illustrates the incorporation of a benzamide moiety into a more complex framework containing a quinazolinone ring system. []

Properties

Product Name

N-(2-cyanophenyl)-4-(propionylamino)benzamide

IUPAC Name

N-(2-cyanophenyl)-4-(propanoylamino)benzamide

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C17H15N3O2/c1-2-16(21)19-14-9-7-12(8-10-14)17(22)20-15-6-4-3-5-13(15)11-18/h3-10H,2H2,1H3,(H,19,21)(H,20,22)

InChI Key

VKQKWOKJWOEXNC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.